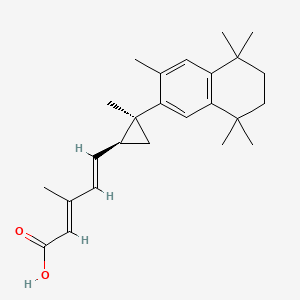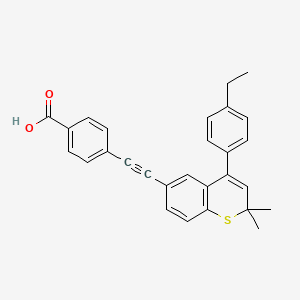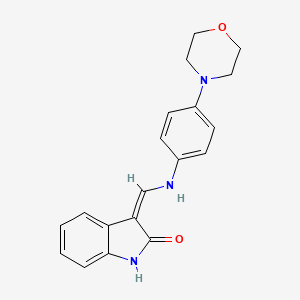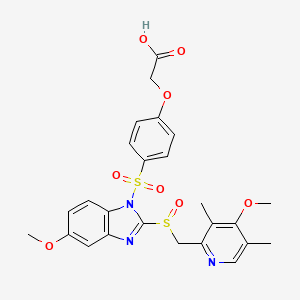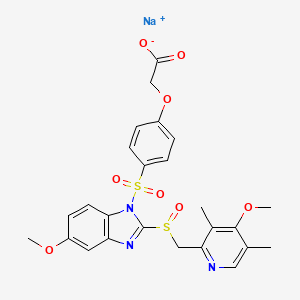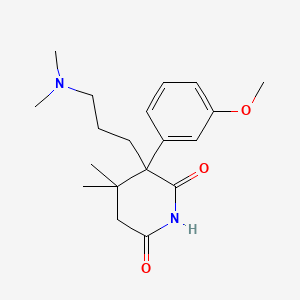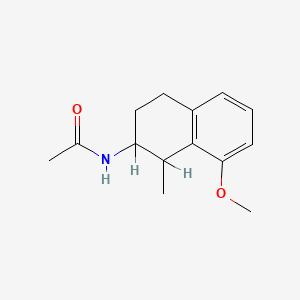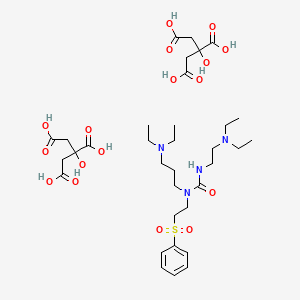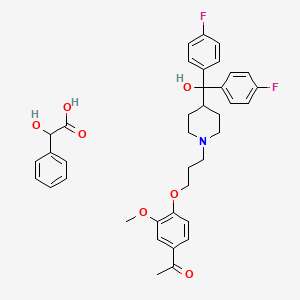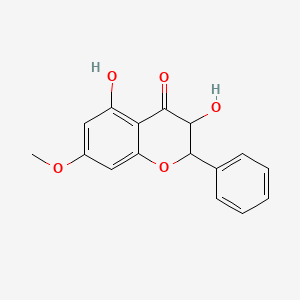
Alpinone
Vue d'ensemble
Description
Alpinone is an anti-inflammatory.
Applications De Recherche Scientifique
Antiviral and Immunomodulatory Effects in Aquatic Species
Alpinone, a flavonoid derived from Heliotropium huascoense, shows promising antiviral activity against infectious salmon anemia virus (ISAV) in Atlantic salmon. It acts as a positive regulator of the immune response in salmon kidney cells by upregulating genes involved in antiviral pathways. This includes the upregulation of IFNa, Mx gene, RIG-I, and MDA5, indicating potential as an antiviral and immunomodulatory agent in fish (Benavides et al., 2021). Another study showed that Alpinone can increase the transcriptional expression of several cytokines, enhancing the immune response against viral infections in Atlantic salmon (Valenzuela et al., 2018).
Anti-inflammatory Properties
Alpinone 3-acetate, derived from Alpinia japonica, has been found to have significant anti-inflammatory effects. It inhibits inflammation in a mouse model and shows similar bioactivities to hydrocortisone, indicating its potential as a medicinal alternative for treating inflammatory conditions (Kakegawa et al., 2016).
Immunostimulatory Activity in Mammalian Cells
Alpinone also exhibits immunostimulatory effects in mammalian cells. It has been shown to increase the expression of pro-inflammatory cytokine transcripts in salmonid and stimulate reactive oxygen species production in macrophages, leading to increased proliferation of these cells (Espinoza et al., 2017).
Neuroprotective and Antioxidant Effects
Research on Alpinia oxyphylla, which contains sesquiterpenes similar to Alpinone, indicates significant neuroprotective activity. This includes enhancing cognitive performance, reducing oxidative stress, and regulating inflammatory responses in the brain, suggesting potential therapeutic applications in neurological conditions (Shi et al., 2014).
Anticancer Properties
Alpinumisoflavone, a compound related to Alpinone, demonstrates anticancer properties in various cancer cells, including ovarian cancer. It disrupts critical cellular structures and pathways, leading to apoptosis and inhibition of cancer cell growth (Hong et al., 2022). Another study showed that Alpinumisoflavone could suppress hepatocellular carcinoma cell growth through mechanisms like inducing pyroptosis (Zhang et al., 2020).
Hepatoprotective Effects
Alpinia oxyphylla has also demonstrated hepatoprotective effects, suggesting the potential of Alpinone in protecting against liver damage. This includes ameliorating hepatic injury and oxidative stress induced by toxic substances like CCl4 (Zhang et al., 2017).
Propriétés
IUPAC Name |
3,5-dihydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCKDYYXFOBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963978 | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alpinone | |
CAS RN |
480-13-7 | |
| Record name | Alpinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



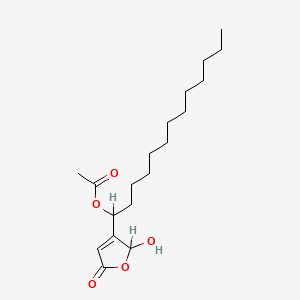
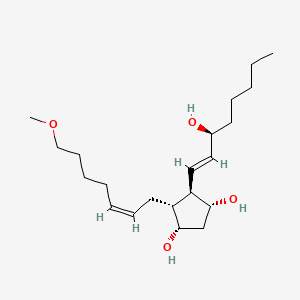
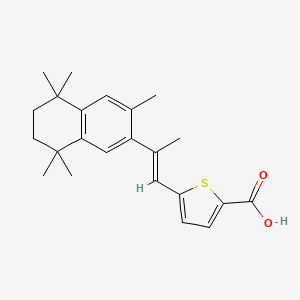
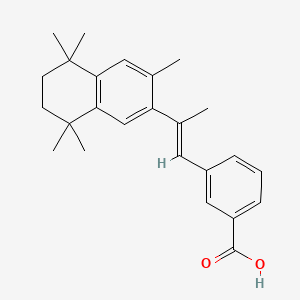
![4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B1665644.png)
